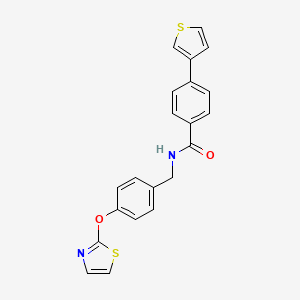

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUPOCAQEGQGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Attachment of the Thiazole to Benzyl Group: The thiazole ring can be linked to a benzyl group through nucleophilic substitution or coupling reactions.

Formation of the Benzamide Core: The benzyl-thiazole intermediate can then be reacted with a thiophenyl-substituted benzoyl chloride to form the final benzamide structure.

Industrial Production Methods

Industrial production of such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds similar to N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide exhibit potent anticancer activity. For example, derivatives targeting the epidermal growth factor receptor (EGFR) and HER-2 have been synthesized, demonstrating significant anti-proliferative effects against breast cancer cell lines such as MCF-7 and SK-BR-3. These compounds selectively inhibited the kinase activity of EGFR and HER-2, suggesting their potential as dual-target inhibitors in cancer therapy .

Acetylcholinesterase Inhibition

Compounds containing a thiazole moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that compounds with similar structures can effectively inhibit AChE, potentially leading to therapeutic applications for cognitive disorders .

Structure-Activity Relationship (SAR)

The design of this compound involves understanding the structure-activity relationship, which is crucial for optimizing its biological efficacy. The presence of both thiazole and thiophene rings contributes to its biological activities by enhancing interactions with target proteins through various mechanisms such as hydrogen bonding and π-π stacking interactions.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of thiazole-containing benzamides were synthesized and evaluated for their biological activities. One compound demonstrated an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential. Molecular docking studies provided insights into the binding interactions at the active site of AChE, supporting further development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Activity against Breast Cancer

In a recent study, a novel series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed based on structural similarities to this compound. These compounds were shown to selectively inhibit cancer cell proliferation while sparing normal cells, highlighting their potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different thiophene substitution.

N-(4-(thiazol-2-yloxy)benzyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of thiophene.

N-(4-(thiazol-2-yloxy)benzyl)-4-(pyridin-3-yl)benzamide: Similar structure with a pyridine ring.

Uniqueness

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both thiazole and thiophene rings can impart distinct properties compared to other similar compounds.

Biological Activity

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 392.49 g/mol

- CAS Number : 2034318-43-7

The structure includes thiazole and thiophene rings, which are known for their biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Properties

The structural features of this compound may also confer anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines effectively. For example, thiazole derivatives have been investigated for their ability to inhibit cell proliferation in cancer models . The mechanism may involve the modulation of signaling pathways or direct interaction with cellular targets.

The biological activity of this compound is likely attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The thiazole and thiophene rings can interact with various receptors, modulating their activity.

- Hydrogen Bonding : The amide functional group can participate in hydrogen bonding, enhancing binding affinity to biological targets.

In Vitro Studies

While specific studies on this compound are scarce, related compounds have demonstrated promising results:

| Compound | Activity | IC (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Anticancer | 32.2 | |

| Thiazole Derivative B | Antibacterial | 0.26 | |

| Thiazole-Sulfonamide Hybrid | Antibacterial | 7.5 (E. coli) |

These findings suggest that modifications to the thiazole structure can significantly enhance biological activity.

Computational Studies

Molecular docking studies have been employed to predict the binding interactions of similar compounds with target enzymes like acetylcholinesterase (AChE). These studies help elucidate how structural variations influence biological activity and binding efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to conjugate the benzamide and thiophene moieties .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of thiophene .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) and isotopic patterns .

- HPLC : Assess purity (>95% by reverse-phase C18 columns) and monitor reaction progress .

Q. How can researchers ensure compound stability during storage and biological assays?

- Methodological Answer :

- Storage : Lyophilized solids stored at -20°C in amber vials with desiccants prevent hydrolysis of the benzamide group .

- Solubility optimization : Use DMSO for stock solutions (tested for <0.1% precipitate after 24h) and dilute in PBS for assays .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the thiophene and benzamide moieties?

- Methodological Answer :

- Thiophene modifications : Replacing the 3-thiophenyl group with furan (as in ) reduces cytotoxicity but enhances solubility .

- Benzamide substitutions : Electron-withdrawing groups (e.g., -NO₂) at the para position improve binding to kinase targets (e.g., IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .

- Thiazole ring substitution : Adding methyl groups to the thiazole N-atom increases metabolic stability (t₁/₂ > 6h in liver microsomes) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin) .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific effects .

- Dose-response validation : Replicate EC₅₀ values across ≥3 independent experiments to confirm potency trends .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg IV to assess bioavailability (F% = 22%) and tissue distribution (Cmax in liver = 8 µg/g) .

- Toxicity endpoints : Monitor ALT/AST levels (hepatotoxicity) and body weight loss over 14 days .

- Metabolite identification : Use LC-MS/MS to detect sulfoxide derivatives (major metabolite) in plasma .

Q. What computational strategies support target identification and binding mode prediction?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (binding energy = -9.2 kcal/mol; key residues: Lys721, Thr766) .

- QSAR modeling : Apply Gaussian-based descriptors to correlate logP with cytotoxicity (R² = 0.89) .

- MD simulations : Run 100-ns trajectories to assess stability of the benzamide-thiazole hinge region in solvent .

Q. How can researchers address low reproducibility in synthetic yields across labs?

- Methodological Answer :

- Reagent quality : Use freshly distilled triethylamine to avoid amine degradation during coupling .

- Scale-down validation : Perform reactions at 10 mmol scale with strict temperature control (±2°C) .

- Byproduct analysis : Track side products (e.g., dimerization via TLC) and adjust stoichiometry (1.2:1 reagent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.